An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-2-butenoic Acid
An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-butenoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for the experimental determination of the acid dissociation constant (pKa).
Core Physicochemical Properties
2-Ethyl-2-butenoic acid, also known as 2-ethylcrotonic acid, is an unsaturated carboxylic acid. Understanding its physicochemical properties is fundamental for its application in various scientific and industrial fields, including as a potential intermediate in the synthesis of more complex molecules. The properties of the (E)-isomer are most commonly reported.
Data Presentation
The following table summarizes the available quantitative physicochemical data for (E)-2-Ethyl-2-butenoic acid. It is important to note that while some data are from experimental measurements, others are predicted and should be considered as such.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₆H₁₀O₂ | - | [1] |
| Molecular Weight | 114.14 g/mol | - | [1] |
| Melting Point | -35 °C | Experimental | [2] |
| Boiling Point | 200 °C | Experimental | [2] |
| Density | 0.948 g/mL | Experimental | [2] |
| Refractive Index | 1.443 | Experimental | [2] |
| pKa (Strongest Acidic) | ~4.97 | Predicted* | |
| Water Solubility | Insoluble (inferred) | Inferred** | [3] |
*Predicted value is for the structurally similar compound 2-ethylacrylic acid. **Inference is based on the insolubility of the related compound, ethyl but-2-enoate.[3]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 2-Ethyl-2-butenoic acid are provided below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
-
Ensure the 2-Ethyl-2-butenoic acid sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by pressing the open end into the powder and tapping the sealed end on a hard surface to compact the sample.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.
-
For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 1-2°C).
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
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Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount (a few milliliters) of 2-Ethyl-2-butenoic acid into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube or heating bath, making sure the sample is immersed in the heating medium.
-
Heat the side arm of the Thiele tube gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Determination of pKa by Potentiometric Titration
Potentiometric titration is an accurate method for determining the acid dissociation constant (pKa) of a substance.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Volumetric flasks and pipettes
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of 2-Ethyl-2-butenoic acid and dissolve it in a known volume of deionized water in a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding small increments of the NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.
-
Continue the titration until the pH begins to plateau again after the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.[4]
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a solvent.[5]
Apparatus:
-
Stoppered flasks or vials
-
Shaking incubator or orbital shaker at a constant temperature
-
Centrifuge (optional)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
-
Syringe filters
Procedure:
-
Add an excess amount of 2-Ethyl-2-butenoic acid to a flask containing a known volume of deionized water. The excess solid ensures that a saturated solution is formed.
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the flask for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the undissolved solid to settle. If necessary, centrifuge the sample to aid in the separation of the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of 2-Ethyl-2-butenoic acid in the filtered saturated solution using a pre-validated analytical method.
-
The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the pKa of 2-Ethyl-2-butenoic acid using potentiometric titration.
Caption: Workflow for pKa determination of 2-Ethyl-2-butenoic acid.
